Enhanced TRPA1 Antagonism: 1,3-Dimethyl-7-Substituted Derivative (3h) vs. Tool Compound HC-03031
Derivative 3h, a 1,3-dimethyl-7-substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione, demonstrates a significant improvement in TRPA1 channel antagonism compared to the commonly used tool compound HC-03031. The study explicitly identifies 3h as a potent TRPA1 antagonist with an IC50 of 400 nM against the human channel [1]. This performance is superior to HC-03031, which exhibits an IC50 in the micromolar range (5.3–6.2 µM) [2], representing an approximate 13- to 15-fold improvement in potency.
| Evidence Dimension | In vitro inhibitory activity (IC50) against human TRPA1 channel |
|---|---|
| Target Compound Data | IC50 = 400 nM (for compound 3h) |
| Comparator Or Baseline | HC-03031: IC50 = 5.3–6.2 µM |
| Quantified Difference | Compound 3h is ~13- to 15-fold more potent than HC-03031 |
| Conditions | Fluorometric calcium imaging assay using native human TRPA1 channels activated by acrolein |
Why This Matters
This data quantifiably positions 3h as a more potent and thus potentially more valuable tool for investigating TRPA1-mediated pain and inflammation pathways, offering a larger assay window compared to a standard comparator.
- [1] Baraldi PG, et al. 7-Substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel: a promising approach for treating pain and inflammation. Bioorg Med Chem. 2012;20(7):2269-2277. View Source
- [2] PMC. Table 2. List of hTRPA1 inhibitors. Inhibitor HC-03031 IC50 5.3–6.2 µM. View Source
